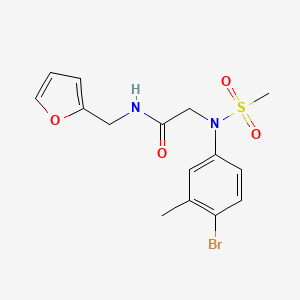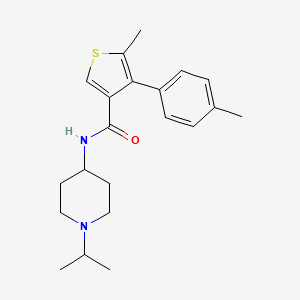![molecular formula C10H18N2O3 B4885480 N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4885480.png)
N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide, also known as IVDE, is a chemical compound that has gained significant attention in scientific research due to its potential as a drug delivery system. The compound is a member of the amide family and is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide is not fully understood. However, it is believed that the compound forms stable complexes with drugs through hydrogen bonding and electrostatic interactions. These complexes are then transported to the target site, where they are released to exert their therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity and good biocompatibility, making it a promising candidate for drug delivery applications. The compound has been shown to have minimal effects on cell viability and proliferation, and it does not induce significant inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide is its ability to improve the solubility and bioavailability of drugs. This can lead to more effective treatments for diseases. However, this compound has some limitations as well. The synthesis of the compound is complex and time-consuming, and it requires specialized equipment and expertise. Additionally, the stability of this compound complexes can be affected by environmental factors, such as pH and temperature.
Direcciones Futuras
For N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide research include the development of this compound complexes for the treatment of cancer, the use of this compound in nanocarriers for drug delivery, and the development of this compound-based hydrogels for tissue engineering applications.
Métodos De Síntesis
The synthesis of N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide involves several steps, starting with the reaction of isobutyryl chloride with ethylenediamine to form N-isobutyl ethylenediamine. This intermediate is then reacted with vinyl acetate to produce N-isobutyl-N'-[2-(acetoxy)ethyl]ethanediamide. The final step involves the reaction of N-isobutyl-N'-[2-(acetoxy)ethyl]ethanediamide with sodium hydroxide and acetic acid to form this compound.
Aplicaciones Científicas De Investigación
N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide has been extensively studied for its potential as a drug delivery system. The compound has been shown to form stable complexes with various drugs, including anticancer agents and antibiotics. These complexes have been found to exhibit improved solubility and bioavailability, making them more effective in treating diseases. Additionally, this compound has been used as a crosslinking agent in the preparation of hydrogels for drug delivery applications.
Propiedades
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-4-15-6-5-11-9(13)10(14)12-7-8(2)3/h4,8H,1,5-7H2,2-3H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQVCWWUJRIKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-fluorobenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4885408.png)
![(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid](/img/structure/B4885415.png)

![(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885429.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4885441.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885471.png)
![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)

![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B4885488.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide](/img/structure/B4885496.png)